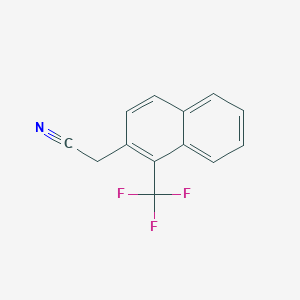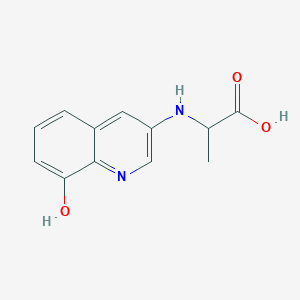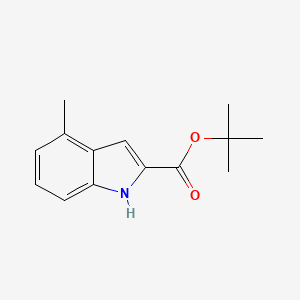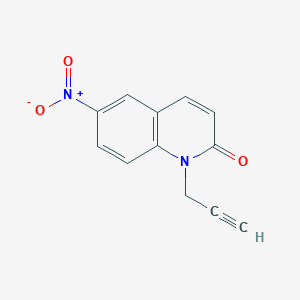
6-Fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde is a chemical compound with the molecular formula C11H7FN2O3 and a molecular weight of 234.18 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 6-fluoro-8-methylquinoline followed by formylation to introduce the carbaldehyde group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems to control reaction parameters and ensure consistent quality.
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-Fluor-8-methyl-5-nitrochinolin-2-carbaldehyd durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann die Aldehydgruppe in eine Carbonsäure umwandeln.
Reduktion: Die Nitrogruppe kann zu einem Amin reduziert werden.
Substitution: Das Fluoratom kann unter bestimmten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Wasserstoffgas (H2) mit einem Palladiumkatalysator (Pd/C) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nucleophile Substitutionsreaktionen können Reagenzien wie Natriummethoxid (NaOCH3) oder Kalium-tert-butoxid (KOtBu) beinhalten.
Wichtigste gebildete Produkte
Oxidation: 6-Fluor-8-methyl-5-nitrochinolin-2-carbonsäure.
Reduktion: 6-Fluor-8-methyl-5-aminochinolin-2-carbaldehyd.
Substitution: Verschiedene substituierte Chinolin-Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
6-Fluor-8-methyl-5-nitrochinolin-2-carbaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer Moleküle eingesetzt.
Biologie: Aufgrund seiner einzigartigen strukturellen Eigenschaften wird es als potenzielle fluoreszierende Sonde untersucht.
Medizin: Seine antimikrobielle und antitumorale Aktivität wird untersucht.
5. Wirkmechanismus
Der Wirkmechanismus von 6-Fluor-8-methyl-5-nitrochinolin-2-carbaldehyd beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. In biologischen Systemen kann es durch Hemmung von Enzymen oder Wechselwirkung mit DNA wirken, was zu antimikrobiellen oder antitumoralen Wirkungen führt. Die Nitrogruppe kann einer Bioreduktion unterzogen werden, wobei reaktive Zwischenprodukte entstehen, die Zellschäden verursachen .
Wirkmechanismus
The mechanism of action of 6-Fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with DNA, leading to antimicrobial or anticancer effects. The nitro group can undergo bioreduction, generating reactive intermediates that cause cellular damage .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 6-Fluorchinolin-2-carbaldehyd
- 8-Methylchinolin-2-carbaldehyd
- 5-Nitrochinolin-2-carbaldehyd
Vergleich
6-Fluor-8-methyl-5-nitrochinolin-2-carbaldehyd ist aufgrund des Vorhandenseins aller drei funktionellen Gruppen (Fluor, Methyl und Nitro) am Chinolinring einzigartig. Diese Kombination verleiht ihm im Vergleich zu seinen Analoga eine deutlich unterschiedliche chemische Reaktivität und biologische Aktivität.
Eigenschaften
Molekularformel |
C11H7FN2O3 |
|---|---|
Molekulargewicht |
234.18 g/mol |
IUPAC-Name |
6-fluoro-8-methyl-5-nitroquinoline-2-carbaldehyde |
InChI |
InChI=1S/C11H7FN2O3/c1-6-4-9(12)11(14(16)17)8-3-2-7(5-15)13-10(6)8/h2-5H,1H3 |
InChI-Schlüssel |
DNOFRCDYUNNSCY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C2=C1N=C(C=C2)C=O)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11876249.png)

![2-(1-Methylpiperidin-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11876253.png)





![N,N-Dimethylimidazo[1,2-a]pyridin-3-amine dihydrochloride](/img/structure/B11876282.png)

![Methyl 6-fluoro-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11876287.png)
